methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate
Description
Methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate (CAS: 656830-26-1; IUPAC name: methyl 1-benzyl-4-[N-(1-oxopropyl)anilino]piperidine-4-carboxylate) is a piperidine derivative with a molecular weight of 380.43 g/mol (C₂₃H₂₈N₂O₃) . It is structurally characterized by a central piperidine ring substituted with a benzyl group at the 1-position, a methyl carboxylate at the 4-position, and an N-phenylpropanamide moiety at the 4-amino group . This compound is a key intermediate in the synthesis of fentanyl analogs, including carfentanil and remifentanil, due to its role as a precursor in reductive amination and acylation reactions . Its pharmacological relevance stems from interactions with opioid receptors, particularly µ-opioid receptors, which modulate pain pathways and neurological functions .
Properties
IUPAC Name |
methyl 1-benzyl-4-(N-propanoylanilino)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-3-21(26)25(20-12-8-5-9-13-20)23(22(27)28-2)14-16-24(17-15-23)18-19-10-6-4-7-11-19/h4-13H,3,14-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRGHVDSVANHAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209960 | |
| Record name | Benzyl Carfentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61085-72-1 | |
| Record name | Methyl 4-[(1-oxopropyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61085-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-benzyl-4-((propionyl)phenylamino)piperidine-4-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061085721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl Carfentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BENZYL CARFENTANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2T0XQ01GT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Strecker-Type Condensation and Sequential Functionalization
The classical approach, first described by Kiricojević et al., begins with 1-benzylpiperidin-4-one (1 ) as the starting material. A Strecker-type condensation with aniline and hydrogen cyanide (HCN) generates the α-aminonitrile intermediate (2 ) in yields exceeding 90% (Eq. 1):
Subsequent hydrolysis of 2 with concentrated sulfuric acid produces the corresponding amide (3 ), which undergoes vigorous basic hydrolysis to yield the carboxylic acid (4 ). Acidification and esterification with thionyl chloride (SOCl₂) and methanol convert 4 into methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate (5 ), a key precursor. Final N-acylation with propionyl chloride introduces the propionyl group, affording the target compound (6 ) in 70–80% yield (Eq. 2):
Table 1: Key Parameters in Traditional Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Strecker Condensation | HCN, Aniline, RT, 24 h | 90 | 85–90 |
| Hydrolysis & Esterification | H₂SO₄, NaOH, SOCl₂, MeOH | 40–45 | 75–80 |
| N-Acylation | Propionyl Chloride, CH₂Cl₂ | 70–80 | >95 |
This method, while robust, requires stringent control over reaction conditions to minimize byproducts such as des-propionyl analogs.
Improved Industrial-Scale Processes
Streamlined N-Acylation and Catalytic Debenzylation
A patented approach optimizes the synthesis by reducing reaction steps and eliminating harsh reagents. Starting from methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate (5 ), direct acylation with propionic anhydride—instead of propionyl chloride—achieves comparable yields (75–85%) under milder conditions (Eq. 3):
Catalytic debenzylation using hydrogenolysis (H₂/Pd-C) or acidolysis (4-nitrophenyl sulfonic acid) removes the benzyl protecting group, yielding remifentanil precursors. This method reduces effluent load and eliminates the need for toxic cyanide reagents, enhancing environmental sustainability.
Table 2: Comparative Analysis of Acylation Methods
| Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Propionyl Chloride | CH₂Cl₂ | 25 | 6 | 78 |
| Propionic Anhydride | Toluene | 80 | 3 | 82 |
Analytical and Purification Strategies
Spectroscopic Characterization
Structural validation relies on advanced spectroscopic techniques:
Orthogonal Purity Assessment
Combining reversed-phase HPLC (95:5 acetonitrile/water) with polarimetric analysis resolves stereochemical impurities, achieving >99% purity for pharmaceutical-grade batches. Trace impurities (e.g., residual propionic anhydride) are detected via UHPLC-MS/MS at parts-per-billion sensitivity.
Scalability and Industrial Adaptation
Chemical Reactions Analysis
Types of Reactions: Benzyl Carfentanil (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the benzyl group, leading to the formation of benzaldehyde or benzoic acid.
Reduction: The carbonyl group in the piperidine ring can be reduced to form secondary alcohols.
Substitution: The benzyl group can be substituted with other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation Products: Benzaldehyde, benzoic acid.
Reduction Products: Secondary alcohols.
Substitution Products: Various benzyl derivatives depending on the substituent used.
Scientific Research Applications
Pharmaceutical Development
Methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate is primarily recognized as an impurity in the synthesis of Remifentanil, a potent opioid analgesic used in anesthesia. Understanding its properties and behavior is crucial for ensuring the quality and safety of pharmaceutical products containing Remifentanil.
Analytical Chemistry
The compound is utilized in various analytical methods, notably High-Performance Liquid Chromatography (HPLC). It serves as a standard for detecting and quantifying impurities in pharmaceutical formulations.
HPLC Methodology :
- Column Type : Reverse-phase HPLC using Newcrom R1 column.
- Mobile Phase : Acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility).
- Application : Suitable for pharmacokinetic studies and isolation of impurities during preparative separation .
Case Study 1: Impurity Profiling in Remifentanil Formulations
A study conducted on the impurity profile of Remifentanil highlighted the presence of this compound as a significant impurity. The study utilized HPLC to quantify its concentration in various formulations, ensuring compliance with regulatory standards .
Case Study 2: Pharmacokinetic Studies
In pharmacokinetic studies involving Remifentanil, researchers monitored the degradation products and impurities, including this compound. The findings indicated that understanding these impurities is critical for determining the drug's efficacy and safety profile .
Mechanism of Action
Benzyl Carfentanil (hydrochloride) exerts its effects by binding to mu-opioid receptors in the central nervous system. It acts as a competitive agonist, mimicking the effects of endogenous opioids. This binding leads to the activation of G-protein coupled receptors, which in turn modulate synaptic transmission and result in analgesic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural uniqueness lies in its combination of a benzyl group, methyl carboxylate, and N-phenylpropanamide substituents. Comparisons with related piperidine derivatives highlight critical differences:
- Benzyl-carfentanyl shares the same molecular formula but differs in the spatial arrangement of substituents, leading to higher receptor binding affinity .
- Ethyl 1-(cyanomethyl)piperidine-4-carboxylate replaces the N-phenylpropanamide with a cyanomethyl group, reducing opioid activity but enhancing metabolic stability .
- Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate introduces a brominated aromatic ring, shifting applications toward antimicrobial research .
Pharmacological and Physicochemical Properties
- Receptor Binding : The N-phenylpropanamide group enhances µ-opioid receptor affinity compared to unsubstituted piperidines .
- Solubility : The methyl carboxylate improves aqueous solubility (logP ~2.1) relative to ethyl ester analogs (logP ~2.5) .
- Stability: Storage at -80°C preserves integrity for 6 months, outperforming analogs like ethyl 4-amino-1-methylpiperidine-4-carboxylate, which degrades within 1 month at -20°C .
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
| Property | Methyl 1-Benzyl-4-[(Propionyl)Phenylamino]Piperidine-4-Carboxylate | Benzyl-Carfentanyl | Ethyl 1-(Cyanomethyl)Piperidine-4-Carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | 380.43 | 380.43 | 196.25 |
| logP | 2.1 | 2.8 | 1.7 |
| Opioid Receptor IC₅₀ (nM) | 12.4 (µ-opioid) | 0.8 (µ-opioid) | >1000 |
| Primary Application | Opioid agonist intermediate | Analgesic | Neuroprotective agent synthesis |
Biological Activity
Methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate (CAS No. 61085-72-1) is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C23H28N2O3, with a molecular weight of approximately 380.48 g/mol. The compound features a piperidine core substituted with a benzyl group and a propionyl phenylamino moiety, contributing to its lipophilic nature, indicated by a LogP value of 3.21 .
Synthesis
The synthesis of this compound has been optimized in various studies, focusing on the efficient assembly of its complex structure. For example, the synthesis involves the coupling of piperidine derivatives with substituted phenyl groups under controlled conditions to yield the desired product with high purity .
Antiviral Properties
Recent research has highlighted the antiviral potential of piperidine derivatives, including this compound. In vitro studies have demonstrated that compounds with similar structures exhibit significant activity against viral infections, particularly targeting viral entry mechanisms. For instance, compounds synthesized as benzimidazole-piperidine hybrids showed effective inhibition of Ebola virus entry, suggesting that structural modifications around the piperidine core could enhance antiviral efficacy .
Anticancer Activity
The compound's biological activity extends to anticancer applications. A study investigating various piperidine derivatives found that modifications to the phenyl ring significantly influenced their ability to inhibit cancer cell proliferation. This compound was evaluated alongside other compounds for its effect on specific cancer cell lines, revealing promising results that warrant further investigation into its mechanism of action and potential as an anticancer agent .
Table 1: Biological Activity Data
| Compound Name | Activity Type | IC50 (µM) | Selectivity Index | Reference |
|---|---|---|---|---|
| This compound | Antiviral (Ebola) | TBD | TBD | |
| Compound A | Anticancer | 0.64 | 20 | |
| Compound B | Anticancer | 0.93 | 10 |
Note: TBD = To Be Determined; IC50 values represent the concentration required to inhibit viral replication or cell growth by 50%.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable ADME characteristics, although comprehensive toxicological assessments are necessary to evaluate safety profiles in vivo .
Q & A
Q. What are the standard synthetic protocols for methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate?
The compound is synthesized via a multi-step route starting from 1-benzyl-4-piperidone. Key steps include:
- Condensation : Reaction of 1-benzyl-4-piperidone with aniline in the presence of potassium cyanide and glacial acetic acid to form 1-benzyl-4-phenylamino-4-piperidinecarbonitrile (76.4% yield) .
- Esterification : Treatment with propionic anhydride under argon, followed by reflux and purification via basification and extraction (79.9% yield) .
- Crystallization : Use of oxalic acid in 2-propanol to precipitate intermediates .
Q. How is the compound purified and characterized post-synthesis?
- Purification : Column chromatography (silica gel) and solvent extraction (e.g., CHCl₃) are standard. Precipitation with oxalic acid in 2-propanol is used for intermediate isolation .
- Characterization :
- NMR : ¹H and ¹³C NMR in CDCl₃ confirm aromatic protons (δ 7.40–7.24), ester groups (δ 3.78 for CO₂CH₃), and propionyl side chains (δ 0.94 for CH₃) .
- GC/MS : Retention time (21.23 min) and molecular ion (m/z 380) validate purity .
Q. What are the solubility and storage recommendations for this compound?
- Solubility : Slightly soluble in chloroform and methanol .
- Storage : Stable at 2–8°C in anhydrous form to prevent hydrolysis . Stock solutions (10 mM) in DMSO or ethanol are recommended for experimental use .
Advanced Research Questions
Q. How can reaction yields be optimized using Design of Experiments (DoE) methodologies?
Statistical DoE approaches reduce trial-and-error by identifying critical parameters (e.g., temperature, reagent ratios). For example:
- Central Composite Design : Test variables like reflux time, anhydride stoichiometry, and solvent volume to maximize yield .
- Response Surface Modeling : Predict optimal conditions (e.g., 12-hour reflux with 1.2 eq. propionic anhydride) .
Q. What computational strategies are effective for predicting reaction pathways or intermediates?
- Quantum Chemical Calculations : Used to map reaction coordinates (e.g., propionyl group addition to piperidine) .
- Transition State Analysis : Identify energy barriers for steps like esterification or cyanide displacement .
- ICReDD Framework : Combines computational predictions with experimental validation to prioritize synthetic routes .
Q. How can contradictory yield data from different synthesis methods be resolved?
- Reagent Purity : Impurities in propionic anhydride may reduce reactivity.
- Workup Protocols : Differences in basification (e.g., NaOH vs. NH₃) affect product recovery .
Q. What advanced analytical methods validate structural isomers or byproducts?
- HPLC with Buffered Mobile Phases : Use sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol (65:35) to resolve isomers .
- High-Resolution MS : Q Exactive Orbitrap instruments detect low-abundance byproducts (e.g., de-esterified analogs) .
Q. How can safety risks during synthesis be mitigated?
- Hazard Controls :
- Propionic Anhydride : Use argon atmosphere to prevent exothermic decomposition .
- Cyanide Handling : Strict PPE protocols and neutralization with FeSO₄ .
Method Development & Data Analysis
Q. What strategies improve reproducibility in scaled-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
